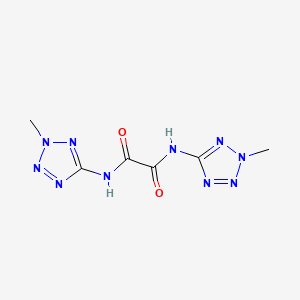

N,N'-bis(2-methyltetrazol-5-yl)oxamide

Beschreibung

N,N'-bis(2-methyltetrazol-5-yl)oxamide is a symmetric oxamide derivative functionalized with 2-methyltetrazole rings at both nitrogen atoms. Its structure features a central oxamide core (CONH)₂ bridged to two tetrazole moieties, which are nitrogen-rich heterocycles known for their energetic properties.

Eigenschaften

IUPAC Name |

N,N'-bis(2-methyltetrazol-5-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N10O2/c1-15-11-5(9-13-15)7-3(17)4(18)8-6-10-14-16(2)12-6/h1-2H3,(H,7,11,17)(H,8,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJJSKPFHKHVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)NC(=O)C(=O)NC2=NN(N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-methyltetrazol-5-yl)oxamide typically involves the cycloaddition of nitriles and azides to form the tetrazole rings, followed by their attachment to the oxamide backbone. One common method involves the use of sodium azide and a nitrile precursor in the presence of a catalyst such as zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the successful formation of the tetrazole rings.

Industrial Production Methods

Industrial production of N,N’-bis(2-methyltetrazol-5-yl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-bis(2-methyltetrazol-5-yl)oxamide undergoes various chemical reactions, including:

Oxidation: The tetrazole rings are resistant to oxidation, even with strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: The tetrazole rings can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups onto the tetrazole rings .

Wissenschaftliche Forschungsanwendungen

N,N’-bis(2-methyltetrazol-5-yl)oxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N’-bis(2-methyltetrazol-5-yl)oxamide involves its interaction with molecular targets through the tetrazole rings. These rings can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s stability and resistance to oxidation make it a valuable component in high-energy materials, where it can contribute to the controlled release of energy .

Vergleich Mit ähnlichen Verbindungen

N,N′-bis(2-hydroxyethyl)oxamide and Derivatives

highlights challenges in synthesizing oxamide derivatives with hydroxyethyl substituents. For example, attempts to oxidize N,N′-bis(2-hydroxyethyl)oxamide into 2,2′-bioxazoline using agents like NiO₂, MnO₂, or DDQ led to decomposition, whereas bromination of α,β-unsaturated ester intermediates produced mixed outcomes, including elimination reactions . In contrast, N,N'-bis(2-methyltetrazol-5-yl)oxamide’s tetrazole groups may confer greater stability during synthesis due to their electron-withdrawing nature and resistance to oxidative degradation.

Oxamide (Unsubstituted)

Unsubstituted oxamide (CONH₂)₂, studied in as a slow-release nitrogen fertilizer, exhibits 38.3–62.7% reduction in ammonia volatilization compared to urea, with nitrogen use efficiency (NUE) of 40–50% . The tetrazole derivative, however, contains significantly higher nitrogen content (~60–70% vs. oxamide’s ~31%), redirecting its utility toward energetic materials rather than agriculture.

Functional and Application-Based Comparisons

Energetic Materials

- RDX/HMX : Conventional explosives with high detonation velocities (~8,750 m/s for RDX) but sensitivity to impact.

- Tetrazole Derivatives: Compounds like 5-aminotetrazole offer higher nitrogen content and lower sensitivity, aligning with trends observed in methyltetrazole-oxamide hybrids.

Data Tables

Table 1: Comparative Properties of Oxamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.